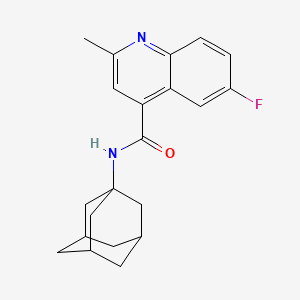
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a piperazine-based compound that has been synthesized and studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has also been found to exhibit activity against multidrug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in lab experiments is its potent activity against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide is its potential toxicity, which needs to be further studied and evaluated before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide. One of the potential directions is to further study the mechanism of action of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide and identify the specific enzymes and proteins that it targets. Another potential direction is to evaluate the toxicity and safety of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide in animal models and human clinical trials. Additionally, 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide can be further modified and optimized to improve its potency and selectivity against cancer cells.
Synthesemethoden
The synthesis of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide involves the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(2-fluorophenyl)piperazine in the presence of coupling reagents. The reaction results in the formation of 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide as a white solid, which can be further purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. 4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-19-14(6-7-17-19)18-15(22)21-10-8-20(9-11-21)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMYWAMFLZXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methylpyrazol-3-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)


![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)



![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)


